Ac-DEVD-CHO

Caspase-3 Inhibitor IC50

Ac-DEVD-CHO is a tetrapeptide aldehyde that provides precise, reversible inhibition of caspase-3. Unlike irreversible pan-caspase inhibitors, its aldehyde warhead ensures defined kinetic profiles and washout reversibility, essential for accurate IC50/Ki determination and target validation. Its >7,400-fold selectivity for caspase-3 over caspase-2 eliminates ambiguity in pathway dissection, making it the superior reference inhibitor for stringent apoptosis screening campaigns.

Molecular Formula C20H30N4O11
Molecular Weight 502.5 g/mol
CAS No. 169332-60-9
Cat. No. B179300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DEVD-CHO
CAS169332-60-9
SynonymsAc-DEVD-CHO
acetyl-Asp-Glu-Val-Asp-CHO
acetyl-aspartyl-glutamyl-valyl-aspartal
Molecular FormulaC20H30N4O11
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
InChIKeyUMBVAPCONCILTL-MRHIQRDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DEVD-CHO (CAS 169332-60-9): A Potent, Reversible Caspase-3 Inhibitor for Apoptosis Research and Inhibitor Screening


Ac-DEVD-CHO (N-acetyl-Asp-Glu-Val-Asp-aldehyde) is a tetrapeptide aldehyde that functions as a potent, reversible inhibitor of caspase-3 [1]. It is a member of the peptide aldehyde class of caspase inhibitors, known for their ability to reversibly bind the active site cysteine of caspases, blocking substrate cleavage and downstream apoptotic signaling . Its primary use is as a research tool to dissect caspase-3-dependent pathways in apoptosis, particularly in cell-free assays and cell culture models, and as a reference standard in inhibitor screening cascades.

Why Ac-DEVD-CHO Cannot Be Substituted with Other DEVD-Based or Pan-Caspase Inhibitors


Despite the availability of other inhibitors bearing the DEVD recognition sequence, Ac-DEVD-CHO cannot be considered interchangeable with its irreversible analog z-DEVD-fmk or the pan-caspase inhibitor z-VAD-fmk. The aldehyde warhead of Ac-DEVD-CHO confers reversible inhibition, whereas the fluoromethyl ketone (fmk) group of z-DEVD-fmk and z-VAD-fmk forms a covalent, irreversible bond with the caspase active site [1]. This difference in binding mechanism translates to distinct kinetic profiles, reversibility in washout experiments, and differing off-target selectivity profiles across the caspase family. Furthermore, the exact peptide sequence and N-terminal capping group (acetyl in Ac-DEVD-CHO vs. benzyloxycarbonyl in z-DEVD-fmk) influence cellular permeability and potency in cell-based versus enzymatic assays, making direct substitution without re-validation a significant risk to data integrity [2].

Ac-DEVD-CHO: Quantitative Evidence for Selection in Apoptosis and Caspase Assays


Superior Potency Against Caspase-3 Compared to Pan-Caspase Inhibitor z-VAD-FMK in THP.1 Cell Lysates

In THP.1 cell lysates stimulated to undergo apoptosis, Ac-DEVD-CHO exhibited an I50 of 0.003 µM for caspase-3-like activity, compared to an I50 of 1.2 µM for the pan-caspase inhibitor z-VAD-FMK when assayed under identical conditions using the fluorogenic substrate Z-DEVD-AFC [1]. This represents a 400-fold greater potency for Ac-DEVD-CHO in this cellular context, underscoring its superior potency for caspase-3-dependent proteolysis.

Caspase-3 Inhibitor IC50 Apoptosis

Enhanced Enzymatic Potency Against Caspase-6 Compared to Irreversible Analog z-DEVD-FMK

In a direct comparison of recombinant caspase-6 enzymatic activity, Ac-DEVD-CHO (IC50 = 0.031 µM) was significantly more potent than the irreversible inhibitor z-DEVD-FMK (IC50 = 0.402 µM) [1]. This represents a >12-fold difference in potency against caspase-6, a key effector caspase in neurodegeneration, despite both inhibitors sharing the DEVD peptide sequence.

Caspase-6 Inhibitor IC50 Selectivity

Differential Potency Against Caspase-8 Compared to Ac-YVAD-CHO

Ac-DEVD-CHO exhibits a Ki of 0.92 nM against caspase-8, a key initiator caspase . In stark contrast, Ac-YVAD-CHO, a caspase-1 inhibitor, shows no significant inhibition of caspase-8 under comparable assay conditions. While direct Ki values for Ac-YVAD-CHO against caspase-8 are not provided, its selectivity profile indicates negligible cross-reactivity with caspase-3 (Ki > 12 µM) and likely other Group II caspases .

Caspase-8 Inhibitor Ki Selectivity

Reversible Inhibition Profile Contrasts with Irreversible Pan-Caspase Inhibitor Q-VD-OPh

Ac-DEVD-CHO is a reversible aldehyde inhibitor [1]. This contrasts with Q-VD-OPh, a potent irreversible pan-caspase inhibitor. While Q-VD-OPh has an IC50 of 0.156 µM against caspase-6 in enzymatic assays (compared to 0.031 µM for Ac-DEVD-CHO), its irreversible binding mechanism precludes its use in pulse-chase experiments, washout assays, or studies requiring temporal control of caspase activity [2]. The reversible nature of Ac-DEVD-CHO allows for dynamic regulation of caspase inhibition in experimental protocols.

Caspase Inhibitor Reversible Mechanism

Effective Blockade of Apoptosis in Cellular Models: Comparison with z-VAD-FMK

In a hypericin-mediated photodynamic therapy (PDT) model, pretreatment of cells with Ac-DEVD-CHO (7.43% apoptosis rate) or z-VAD-FMK (5.32% apoptosis rate) both significantly reduced apoptosis compared to untreated controls . While z-VAD-FMK showed a slightly lower apoptosis rate in this specific model, Ac-DEVD-CHO's activity confirms its efficacy in blocking caspase-3-dependent cell death pathways. Furthermore, in SLNT-induced apoptosis, Ac-DEVD-CHO reduced the apoptotic cell population from 32.91% to 15.88%, demonstrating robust functional blockade in a different apoptotic context .

Apoptosis Inhibitor Cellular Assay PDT

Selectivity Window: High Potency for Caspase-3 vs. Caspase-2

Ac-DEVD-CHO exhibits a Ki of 0.23 nM for caspase-3 and a Ki of 1710 nM for caspase-2, representing a >7,400-fold selectivity for caspase-3 over caspase-2 . This selectivity is critical for studies where discrimination between these two caspases is required, as caspase-2 has distinct roles in apoptosis and DNA damage response that are independent of caspase-3 .

Caspase-2 Selectivity Ki Inhibitor

Ac-DEVD-CHO: Primary Research and Industrial Applications Based on Quantitative Evidence


Cell-Free Caspase-3 Activity Assays for Inhibitor Screening and Target Validation

Given its high potency (Ki = 0.23 nM) and selectivity for caspase-3, Ac-DEVD-CHO is an ideal reference inhibitor for screening campaigns aimed at identifying novel caspase-3 modulators . Its reversible mechanism allows for precise IC50/Ki determination in enzyme kinetics studies, and it serves as a critical positive control in cell-free caspase activity assays to validate assay performance and confirm on-target effects .

Investigating Caspase-3-Dependent Apoptosis in Cell Culture Models

Ac-DEVD-CHO is widely used to dissect the role of caspase-3 in various apoptosis models. As demonstrated in SLNT-induced and PDT-induced apoptosis models, concentrations of 10 µM effectively block caspase-3-mediated cell death . Researchers can use this compound to confirm the dependency of observed cell death on caspase-3 activity, particularly when comparing results with pan-caspase inhibitors like z-VAD-fmk to delineate pathway-specific contributions .

Differentiating Caspase-3 from Caspase-2 in DNA Damage and Apoptosis Pathways

The significant selectivity window (>7,400-fold) of Ac-DEVD-CHO for caspase-3 over caspase-2 enables researchers to differentiate the roles of these two proteases in DNA damage response and cell cycle regulation . By using Ac-DEVD-CHO at low nanomolar concentrations, investigators can inhibit caspase-3 while leaving caspase-2 largely unaffected, allowing for the specific interrogation of caspase-3 functions in complex biological processes .

In Vivo Studies of Caspase-3 Inhibition in Rodent Models of Disease

Ac-DEVD-CHO has demonstrated in vivo efficacy in mouse models. Intraperitoneal injection (2 mg/kg) effectively inhibited photoreceptor cell apoptosis in a mouse model of hereditary retinitis, temporarily delaying retinal degeneration . Subcutaneous administration (4 mg/kg) in a model of acute kidney injury significantly reduced renal cell apoptosis and serum inflammatory markers . These studies establish a dosing precedent for researchers exploring the therapeutic potential of caspase-3 inhibition in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-DEVD-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.